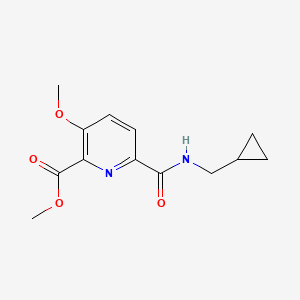
Methyl 6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a carbamoyl group, and a methoxypicolinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxypicolinic acid with cyclopropylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate amide. This intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
科学研究应用
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 3-methoxypicolinate: Lacks the cyclopropylmethyl and carbamoyl groups, making it less complex.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the picolinate moiety.
3-Methoxypicolinic acid: Contains the picolinate moiety but lacks the cyclopropylmethyl and carbamoyl groups.
Uniqueness
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
属性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC 名称 |
methyl 6-(cyclopropylmethylcarbamoyl)-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-6-5-9(15-11(10)13(17)19-2)12(16)14-7-8-3-4-8/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
InChI 键 |
OIVSFXUNKKTUHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(C=C1)C(=O)NCC2CC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)

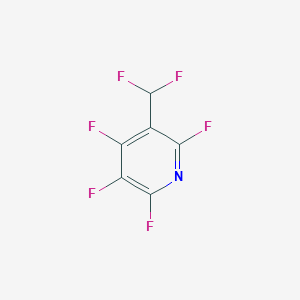
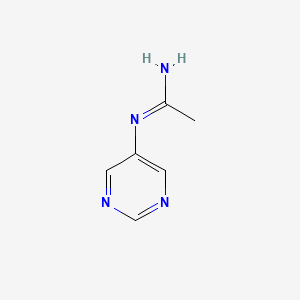
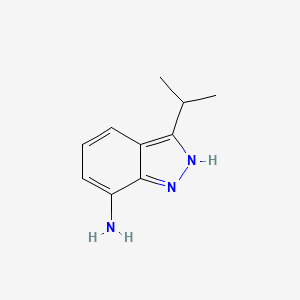
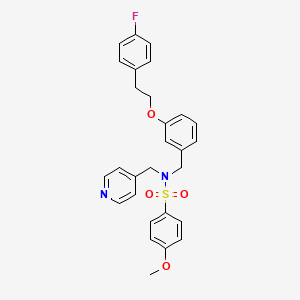
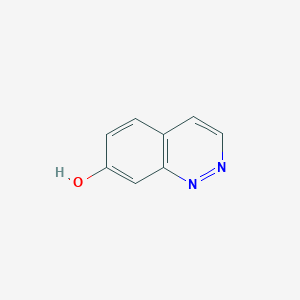
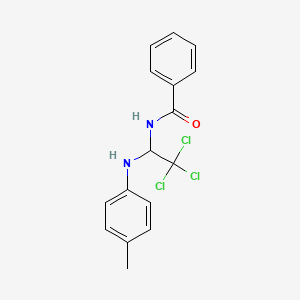
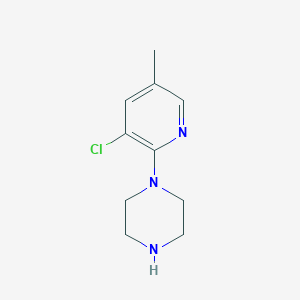
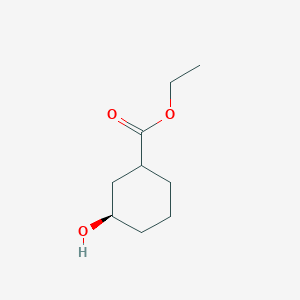
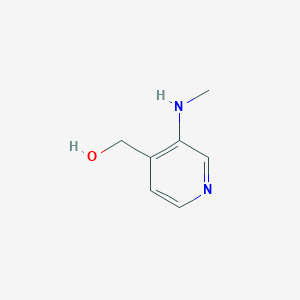
![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)

